molecular formula C16H14N2O4 B1313167 Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 74414-00-9

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No.: B1313167
CAS No.: 74414-00-9
M. Wt: 298.29 g/mol
InChI Key: SVQVOQYHJBBFLE-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a complex tricyclic system consisting of fused pyrazole and pyran rings with specific substitution patterns. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, designating the compound as this compound. The molecular formula C16H14N2O4 indicates the presence of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, with a computed molecular weight of 298.29 g/mol.

The structural framework incorporates several key architectural features that define its chemical identity. The pyrazole ring system serves as the foundational heterocyclic core, with nitrogen atoms positioned at the 1 and 2 positions within the five-membered ring structure. The pyran ring is fused to the pyrazole core through the [2,3-c] fusion pattern, creating a distinctive bicyclic arrangement that influences the overall molecular geometry and electronic properties. The phenyl substituent at position 1 of the pyrazole ring contributes to the compound's aromatic character and affects its crystal packing behavior through potential π-π interactions.

Functional group analysis reveals the presence of multiple reactive sites within the molecular structure. The ethyl carboxylate group at position 5 provides ester functionality, while the ketone group at position 6 introduces carbonyl reactivity. The methyl substituent at position 3 of the pyrazole ring represents a simple alkyl modification that influences steric interactions and molecular packing. These structural elements collectively contribute to the compound's unique three-dimensional conformation and its ability to participate in various intermolecular interactions within crystal lattices.

The InChI (International Chemical Identifier) key for this compound is SVQVOQYHJBBFLE-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and computational analysis. This standardized identifier facilitates cross-referencing across multiple chemical databases and enables precise structural identification in literature searches and computational studies.

X-ray Crystallographic Analysis and Hirshfeld Surface Studies

X-ray crystallographic analysis of this compound and related pyrano[2,3-c]pyrazole derivatives has provided detailed insights into their solid-state structures and intermolecular interactions. Crystal structure determinations reveal that these compounds typically adopt specific conformations that maximize intramolecular stability while facilitating favorable intermolecular contacts within the crystal lattice.

Hirshfeld surface analysis has emerged as a powerful tool for investigating the nature and extent of intermolecular interactions in pyrano[2,3-c]pyrazole crystals. For related compounds in this family, Hirshfeld surface calculations have identified the dominant interaction types and their relative contributions to crystal packing stability. The three-dimensional Hirshfeld surfaces are typically mapped using dnorm (normalized contact distance), shape index, and curvedness parameters to visualize regions of close intermolecular contact.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative information about the percentage contributions of different interaction types to the total molecular surface. For pyrano[2,3-c]pyrazole derivatives, the most significant contributors to crystal packing typically include hydrogen-hydrogen contacts, carbon-hydrogen/hydrogen-carbon interactions, and oxygen-hydrogen/hydrogen-oxygen contacts. The fingerprint plots reveal that hydrogen-hydrogen interactions often contribute approximately 44-50% of the total surface contacts, while carbon-hydrogen interactions account for approximately 15-20% of the intermolecular contacts.

The crystallographic data for related pyrano[2,3-c]pyrazole compounds indicate specific geometric parameters that characterize the fused ring system. Bond length analysis reveals that carbon-oxygen double bond distances in the pyran-4-one moiety typically measure approximately 1.23 Å, characteristic of ketone functionality. The carbon-oxygen single bond lengths in the pyran ring system generally range from 1.34 to 1.41 Å, while nitrogen-nitrogen bond distances in the pyrazole ring typically measure around 1.38 Å.

Crystal packing analysis demonstrates that pyrano[2,3-c]pyrazole derivatives often form extended hydrogen-bonded networks through nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen interactions. These compounds also exhibit π-π stacking interactions between aromatic ring systems, contributing to the overall stability of the crystal structure. The dihedral angles between aromatic rings and the pyrazole moiety provide important information about molecular conformation and the degree of planarity within the crystal structure.

Tautomeric Equilibrium Analysis in Solid-State versus Solution

Tautomeric equilibrium analysis of this compound and related pyrano[2,3-c]pyrazole derivatives reveals significant differences between solid-state and solution-phase behavior. Nuclear magnetic resonance spectroscopic studies have demonstrated that these compounds can exist in multiple tautomeric forms, with the predominant species varying depending on the physical state and solvent environment.

In solution-phase studies, proton nuclear magnetic resonance spectroscopy has been employed to identify the major tautomeric form present under ambient conditions. For pyrano[2,3-c]pyrazole derivatives, Nuclear Overhauser Effect difference experiments have provided definitive evidence for the predominance of the 2H tautomeric form in solution. Specifically, irradiation of the methyl signal at approximately 1.9 parts per million results in enhancement of the NH signal at approximately 12.17 parts per million, confirming the spatial proximity of these groups in the preferred tautomeric structure.

The tautomeric equilibrium in pyrano[2,3-c]pyrazole systems typically involves rapid exchange between 1H and 2H forms, with the 2H form generally being thermodynamically favored. This preference has been consistently supported by X-ray crystallographic investigations of multiple pyrano[2,3-c]pyrazole derivatives, which have uniformly identified the 2H tautomer as the predominant species in the solid state.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional evidence for tautomeric assignment through analysis of chemical shift patterns and coupling constants. The presence of specific carbon signals corresponding to the pyrazole ring carbons can distinguish between different tautomeric forms and provide quantitative information about their relative populations in solution. Temperature-dependent nuclear magnetic resonance studies may reveal the activation energy for tautomeric interconversion and the kinetic barriers associated with proton transfer processes.

Computational studies employing density functional theory calculations have been used to predict the relative stability of different tautomeric forms and to understand the factors that govern tautomeric preferences. These calculations consider electronic effects, steric interactions, and hydrogen bonding patterns that stabilize particular tautomeric structures. The results from computational analysis generally support experimental observations regarding the predominance of the 2H tautomeric form in both solid-state and solution environments.

Comparative Structural Analysis with Pyrano[2,3-c]pyrazole Derivatives

Comparative structural analysis within the pyrano[2,3-c]pyrazole derivative family reveals systematic variations in molecular geometry, intermolecular interactions, and crystal packing arrangements based on substitution patterns and functional group modifications. The structural diversity within this compound class arises from the multiple positions available for substitution on both the pyrazole and pyran ring systems, as well as the variety of functional groups that can be incorporated.

Systematic structural comparisons have identified key geometric parameters that characterize the pyrano[2,3-c]pyrazole core structure across different derivatives. Bond length analysis reveals consistent patterns in the fused ring system, with carbon-carbon bond distances in the pyran ring typically ranging from 1.35 to 1.50 Å depending on the degree of conjugation and electronic effects from substituents. The carbon-nitrogen bond distances in the pyrazole ring system show relatively little variation across different derivatives, typically measuring between 1.32 and 1.38 Å.

Substitution pattern analysis demonstrates how different functional groups affect overall molecular conformation and crystal packing behavior. Compounds bearing electron-withdrawing groups such as nitro or cyano substituents often exhibit different hydrogen bonding patterns compared to derivatives with electron-donating groups such as amino or methoxy functionalities. The presence of bulky substituents can introduce steric constraints that affect the planarity of the fused ring system and influence the dihedral angles between aromatic rings.

Compound Type Key Structural Features Intermolecular Interactions Crystal System
6-Amino derivatives NH2 at position 6 N-H···O, N-H···N hydrogen bonds Various
5-Carbonitrile derivatives CN at position 5 C-H···N interactions Orthorhombic
1-Phenyl derivatives Phenyl at position 1 π-π stacking interactions Multiple systems
Ethyl ester derivatives COOEt at position 5 C-H···O hydrogen bonds Monoclinic/Triclinic

Hirshfeld surface analysis across different pyrano[2,3-c]pyrazole derivatives reveals that the relative contributions of different interaction types can vary significantly based on substitution patterns. Compounds with amino substituents typically show increased nitrogen-hydrogen···oxygen interactions, while derivatives with aromatic substituents exhibit enhanced π-π stacking contributions. The fingerprint plots for different derivatives provide quantitative measures of these variations and enable systematic comparison of intermolecular interaction preferences.

Crystal packing analysis demonstrates that pyrano[2,3-c]pyrazole derivatives can adopt various space groups and unit cell parameters depending on their substitution patterns and the resulting intermolecular interaction networks. Some derivatives crystallize in centrosymmetric space groups with inversion centers, while others adopt non-centrosymmetric arrangements that may exhibit interesting physical properties such as second harmonic generation or piezoelectricity.

The thermal stability and phase behavior of different pyrano[2,3-c]pyrazole derivatives also show systematic variations related to their structural features. Compounds with extensive hydrogen bonding networks typically exhibit higher melting points and greater thermal stability compared to derivatives with primarily van der Waals interactions. The presence of bulky substituents or flexible alkyl chains can introduce disorder in the crystal structure and affect the thermal behavior of these materials.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-3-21-15(19)13-9-12-10(2)17-18(14(12)22-16(13)20)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVOQYHJBBFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(N=C2C)C3=CC=CC=C3)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or water as the solvent. The use of ultrasound irradiation and ceric ammonium nitrate (CAN) as a catalyst has also been reported to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help in scaling up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multi-component reaction. Common methods include:

  • Reagents : Ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes.
  • Catalysts : Ceric ammonium nitrate (CAN) is often used to enhance yield.
  • Conditions : Reactions are usually conducted under reflux conditions in solvents like ethanol or water.

This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to derivatives that may exhibit different biological activities .

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with tailored properties for specific applications .

Biology

Research has indicated that this compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown its effectiveness against various bacterial strains and its ability to inhibit tumor cell growth . The compound's mechanism of action may involve the inhibition of cyclooxygenase enzymes, contributing to its anti-inflammatory effects.

Medicine

In medicinal chemistry, this compound is being investigated for its anti-inflammatory and analgesic properties. Its derivatives have shown promising results in preclinical studies for treating conditions like arthritis and other inflammatory diseases .

Industrial Applications

The compound is also explored for its potential in the development of new materials with specific properties. Its unique chemical structure can be utilized in creating optical or electronic materials that may have applications in advanced technology sectors .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were screened against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics .
  • Anticancer Properties :
    • In vitro studies indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves apoptosis induction through caspase activation pathways .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole derivatives exhibit diverse biological and industrial applications, with their properties heavily influenced by substituent variations. Below is a systematic comparison:

Functional Properties

  • Corrosion Inhibition : EPP-2 (4-phenyl analog) demonstrates moderate corrosion inhibition efficiency in 0.1 M HCl, while EPP-3 (3-nitrophenyl) shows superior performance due to electron-withdrawing nitro groups enhancing adsorption on steel surfaces. The target compound’s phenyl group may offer similar interfacial activity, but direct data are lacking .
  • Pharmaceutical Potential: Derivatives like ethyl 6-amino-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carboxylate (discontinued commercially) highlight the role of methoxy groups in modulating bioactivity, suggesting the target compound’s phenyl group could be optimized for specific drug-design pathways .

Spectroscopic and Analytical Differences

  • 13C NMR : The target compound’s carbonyl (164.21 ppm) and aromatic carbons (114–160 ppm) align with related derivatives, though methoxy-substituted analogs show distinct shifts (e.g., 55–60 ppm for OCH3) .
  • IR Spectroscopy: The ester C=O stretch (1729 cm⁻¹) is consistent across pyrano[2,3-c]pyrazoles, whereas amino derivatives exhibit additional N-H stretches (~3355 cm⁻¹) .

Biological Activity

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate (CAS No. 74414-00-9) is a heterocyclic compound belonging to the pyrano[2,3-c]pyrazole class. Its biological activities have garnered significant attention in recent years due to its potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.

Molecular Formula: C₁₆H₁₄N₂O₄
Molecular Weight: 298.29 g/mol
IUPAC Name: Ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting these enzymes, the compound exhibits notable anti-inflammatory properties. Additionally, it may affect various signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have explored the antitumor potential of this compound and related pyrazole derivatives. For instance, pyrazole derivatives have demonstrated significant inhibitory effects against various cancer cell lines by targeting key proteins involved in tumor growth and survival:

Compound Cell Line Inhibition (%) Reference
Ethyl 3-methyl...MCF-7 (breast cancer)56.45% at 10 μM
Ethyl 3-methyl...MDA-MB-231Synergistic with doxorubicin

The structural modifications in the pyrazole ring often lead to enhanced cytotoxicity and selectivity towards cancer cells.

Antimicrobial Activity

Ethyl 3-methyl-6-oxo... has also shown promising antimicrobial properties . Its derivatives have been tested against a range of bacterial and fungal strains with varying degrees of efficacy:

Microorganism MIC (µg/mL) Activity
E. coli9.80Inhibition of DNA gyrase B
Staphylococcus aureus20Moderate activity

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that compounds within this class exhibit significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. For example:

Compound DPPH Scavenging (%) Reference
Ethyl 3-methyl...84.16%

This antioxidant capacity may contribute to its overall therapeutic profile by protecting cells from damage caused by reactive oxygen species (ROS).

Structure-Activity Relationships (SAR)

The SAR studies highlight that the biological activity of Ethyl 3-methyl... is influenced by various substituents on the pyrazole ring and adjacent groups. Modifications such as electron-withdrawing groups enhance inhibitory activity against target enzymes:

Substituent Effect on Activity
Fluoro group at para positionIncreased potency against cancer cells
Methyl group at N-positionEnhanced anti-inflammatory effects

The presence of specific functional groups can significantly alter the pharmacological profile of these compounds.

Case Studies

Several case studies have documented the efficacy of Ethyl 3-methyl... in preclinical models:

  • Combination Therapy in Breast Cancer: A study demonstrated that combining Ethyl 3-methyl... with doxorubicin resulted in enhanced cytotoxicity in MCF-7 cells compared to either agent alone, indicating potential for combination therapy in resistant cancer types .
  • Antimicrobial Efficacy: In a comparative study against standard antibiotics, derivatives of Ethyl 3-methyl... showed comparable or superior activity against resistant strains of bacteria, suggesting its utility as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs). A green approach involves using ZnO nanoparticles in aqueous media, which improves yields (up to 85–90%) compared to organic solvents like ethanol or methanol . Another method employs K2_2HPO4_4·3H2_2O as a catalyst in a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, and malononitrile under mild conditions . Solvent-free mechanochemical synthesis using urea hydrogen peroxide is also effective, reducing environmental impact .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming the pyrano[2,3-c]pyrazole core. For example, 1^1H NMR peaks at δ 2.49 ppm (CH3_3) and δ 10.42 ppm (NH) confirm substituent positions . Infrared (IR) spectroscopy identifies functional groups like C=O (1722 cm1^{-1}) and CN (2216 cm1^{-1}) . Mass spectrometry (e.g., ESI-MS) validates molecular weight, with observed [M+1] peaks at m/z 450.2 . X-ray crystallography via SHELX software (e.g., SHELXL) resolves absolute stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What catalytic mechanisms explain the role of ZnO nanoparticles in enhancing pyrano[2,3-c]pyrazole synthesis?

  • Methodological Answer : ZnO nanoparticles act as Lewis acid catalysts, facilitating Knoevenagel condensation and Michael addition steps by polarizing carbonyl groups. Their high surface area and water compatibility accelerate imine formation and cyclization in aqueous media, achieving yields >85% . Comparative studies show ZnO outperforms traditional catalysts (e.g., piperidine) due to recyclability and reduced side reactions .

Q. How can researchers resolve contradictions in reported yields for solvent-free vs. aqueous-phase syntheses?

  • Methodological Answer : Discrepancies arise from reaction kinetics and catalyst-substrate interactions. Solvent-free conditions (e.g., neat grinding) favor entropy-driven reactions but may limit diffusion, whereas aqueous-phase syntheses benefit from hydrogen bonding but require precise pH control. Systematic optimization using Design of Experiments (DoE) can identify optimal parameters (e.g., 25–30°C for aqueous ZnO-NP systems vs. 50–60°C for solvent-free) .

Q. What computational strategies are recommended for predicting the compound’s reactivity or supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties and transition states for key reactions like cyclocondensation. Molecular docking studies predict biological activity by simulating interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) . Software like Gaussian or ORCA is used for these analyses, validated against experimental spectral data .

Q. How does the substituent pattern on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3_3) increase electrophilicity at the pyrazole C-4 position, enhancing reactivity in nucleophilic substitutions. Methyl groups at C-3 improve steric stability, as shown in XRD studies of derivatives . Structure-Activity Relationship (SAR) models correlate lipophilicity (logP) with bioavailability using HPLC-measured partition coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.